molecular formula C17H23ClN2OS B2901241 (2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone CAS No. 2034208-50-7

(2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2901241
M. Wt: 338.89
InChI Key: VSZKQPPVPTZDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone, also known as TDPK or TDPK-1, is a chemical compound that has been studied for its potential therapeutic applications. TDPK is a member of the diazepanone family of compounds and has been found to have a unique mechanism of action that makes it a promising candidate for further research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone involves the reaction of 2-chlorobenzoyl chloride with 4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diaminobutane in the presence of a base to form the intermediate (2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone. The intermediate is then purified to obtain the final product.

Starting Materials
2-chlorobenzoyl chloride, 4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diaminobutane, base

Reaction
Step 1: Dissolve 4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diaminobutane in a suitable solvent such as dichloromethane or chloroform., Step 2: Add a base such as triethylamine or pyridine to the solution and stir for 10-15 minutes., Step 3: Slowly add 2-chlorobenzoyl chloride to the solution while stirring and maintain the temperature at 0-5°C., Step 4: Stir the reaction mixture at room temperature for 12-24 hours., Step 5: Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane., Step 6: Purify the product by column chromatography or recrystallization to obtain the final product.

Mechanism Of Action

(2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone has a unique mechanism of action that involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and the inhibition of this enzyme can lead to cell death in cancer cells. (2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

(2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone has been found to have various biochemical and physiological effects in scientific research studies. One study found that (2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone can reduce the production of reactive oxygen species (ROS) and increase the levels of antioxidants in cells. Another study found that (2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone can increase the levels of the neurotransmitter GABA in the brain, which can have anxiolytic effects.

Advantages And Limitations For Lab Experiments

One advantage of using (2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone in lab experiments is its unique mechanism of action, which can make it a promising candidate for further research. However, one limitation of using (2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone in lab experiments is its potential toxicity, which can make it difficult to use in vivo studies.

Future Directions

There are several future directions for research on (2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone. One direction is to investigate its potential therapeutic applications in various diseases, such as cancer and inflammatory disorders. Another direction is to explore its mechanism of action in more detail to better understand its effects on cells. Additionally, future research can focus on developing safer and more effective derivatives of (2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone for use in therapeutic applications.

Scientific Research Applications

(2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone has been studied for its potential therapeutic applications in various scientific research studies. One study found that (2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Another study found that (2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone can inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

IUPAC Name

(2-chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2OS/c18-16-5-2-1-4-15(16)17(21)20-9-3-8-19(10-11-20)14-6-12-22-13-7-14/h1-2,4-5,14H,3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZKQPPVPTZDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CC=C2Cl)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chlorophenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.